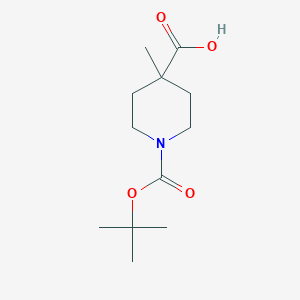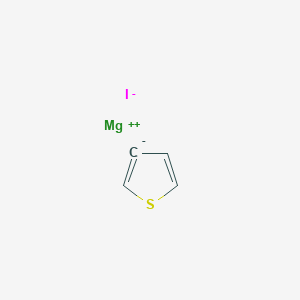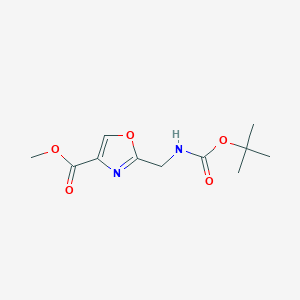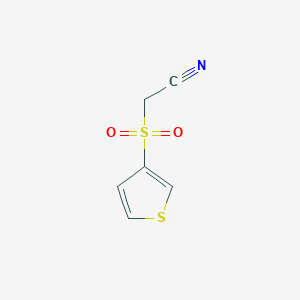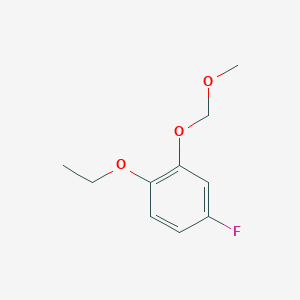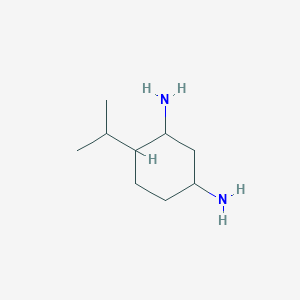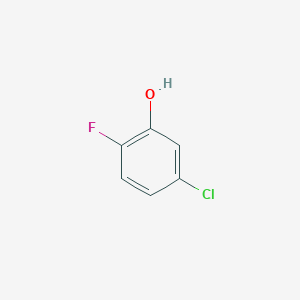
5-Chloro-2-fluorophenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-2-fluorophenol involves multiple steps, including acylation, nitration, and various catalytic and reaction conditions to achieve the desired chloro-fluoro phenolic compounds. For example, through specific synthesis routes, compounds with similar structures have been synthesized from precursors like 2-chloro-4-fluorophenol through processes involving ethyl chloroformate and nitric acid under controlled conditions (Wang Da-hui, 2010).
Molecular Structure Analysis
The molecular structure of chloro-fluoro phenolic compounds is characterized by the presence of chloro and fluoro substituents on the phenol ring. These substituents influence the electronic properties of the molecule, as seen in detailed structural and computational studies. The molecular structure has been studied using various spectroscopic methods and theoretical calculations, providing insights into the vibrational spectral determinations and molecular stability (V. Vidhya, A. Austine, M. Arivazhagan, 2020).
Chemical Reactions and Properties
Chemical reactions involving 5-Chloro-2-fluorophenol derivatives often include nucleophilic substitutions and electrophilic aminations, which are significantly influenced by the presence of chloro and fluoro groups. These reactions can lead to a wide variety of products, demonstrating the compound's versatility in synthetic chemistry. For instance, the electrophilic amination of similar fluorophenols has been explored under various conditions, showcasing the reactivity of the fluoro substituent (S. Bombek, F. Požgan, M. Kočevar, S. Polanc, 2004).
Physical Properties Analysis
The physical properties of 5-Chloro-2-fluorophenol derivatives, such as melting points, boiling points, and solubility, are closely related to their molecular structure. The electronegativity of the fluorine atom, combined with the chloro substituent, affects the compound's physical characteristics, influencing its behavior in various solvents and under different temperature conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 5-Chloro-2-fluorophenol, are impacted by the electron-withdrawing effects of the fluorine and chlorine atoms. These effects contribute to the compound's acidity, nucleophilicity, and overall chemical behavior in reactions. Studies on similar compounds have demonstrated their reactivity in nucleophilic substitution reactions and the influence of the substituents on their chemical properties (Bryan W. Stroup, P. Szklennik, C. Forster, Michael H. Serrano-Wu, 2007).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Vidhya, Austine, and Arivazhagan (2020) investigated the molecular structure and antibacterial activity of 2-chloro-5-fluoro phenol (2C5FP), a compound similar to 5-Chloro-2-fluorophenol. They found it exhibits antibacterial properties against various strains, including E. coli and Staphylococcus aureus, and demonstrated strong interaction with DHODH inhibitor, supporting its antibacterial activity (Vidhya, Austine, & Arivazhagan, 2020).
Herbicidal Activity : Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety and evaluated their herbicidal activity. They found that these compounds showed moderate to high herbicidal activity against various weeds, indicating potential applications in agriculture (Tajik & Dadras, 2011).
Pharmaceutical Raw Material Analysis : Denton, Chen, and Loughlin (2017) developed a gas chromatography method for detecting and quantifying regioisomer impurities in 3-chloro-5-fluorophenol, a raw material used in the pharmaceutical industry. This work is crucial for quality control in pharmaceutical production (Denton, Chen, & Loughlin, 2017).
Chemical Synthesis and Analysis : Several studies have focused on the synthesis, characterization, and chemical analysis of compounds related to 5-Chloro-2-fluorophenol. This includes work on fluorophenothiazines (Hamadi, Gupta, & Gupta, 1998), spiroindolinones (Ermut, Karalı, Özsoy, & Can, 2014), and monofluoro- and monochlorophenols (Oswald, Allan, Motherwell, & Parsons, 2005). These studies contribute to our understanding of the chemical properties and potential applications of these compounds in various fields (Hamadi, Gupta, & Gupta, 1998), (Ermut, Karalı, Özsoy, & Can, 2014), (Oswald, Allan, Motherwell, & Parsons, 2005).
Environmental Research : Tront and Saunders (2007) explored the fate of halogenated phenols, including compounds like 4-chloro-2-fluorophenol, in plants using nuclear magnetic resonance (NMR). They found that these compounds and their metabolites can be sequestered and transformed in aquatic plant systems, highlighting the environmental impact and behavior of such chemicals (Tront & Saunders, 2007).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
Similar compounds have been shown to interfere with various metabolic pathways, leading to the disruption of normal cellular functions .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-fluorophenol can be influenced by various environmental factors. These include pH, temperature, and the presence of other chemicals. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .
Eigenschaften
IUPAC Name |
5-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEGPBZYKCARCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626054 | |
| Record name | 5-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluorophenol | |
CAS RN |
186589-76-4 | |
| Record name | 5-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





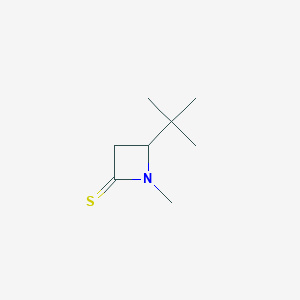
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
